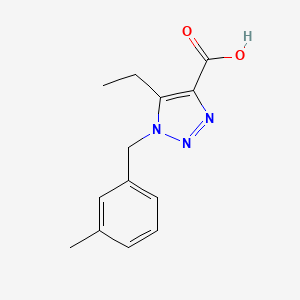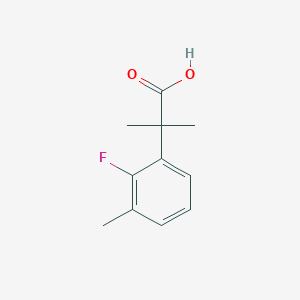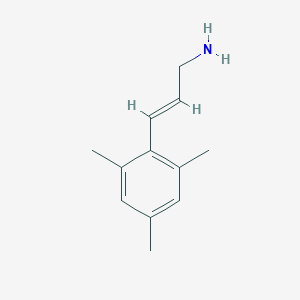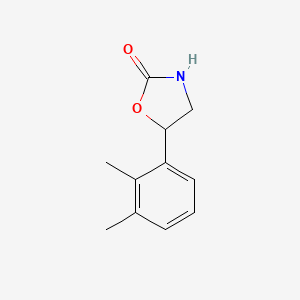
5-(2,3-Dimethylphenyl)oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,3-Dimethylphenyl)oxazolidin-2-one is a heterocyclic organic compound that belongs to the oxazolidinone class. This compound is characterized by a five-membered ring containing both nitrogen and oxygen atoms, with a 2,3-dimethylphenyl group attached to the ring. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-Dimethylphenyl)oxazolidin-2-one can be achieved through various methods. One common approach involves the reaction of 2,3-dimethylphenyl isocyanate with an appropriate amino alcohol under controlled conditions. The reaction typically proceeds via an intramolecular cyclization to form the oxazolidinone ring.
Another method involves the use of an asymmetric aldol reaction followed by a Curtius rearrangement. This approach allows for the stereoselective synthesis of oxazolidinone scaffolds with high efficiency .
Industrial Production Methods
Industrial production of oxazolidinones often employs microwave-assisted synthesis to improve yields and reduce reaction times. This method involves the treatment of amino alcohols with ethyl carbonate or carbon disulfide under microwave conditions, leading to the formation of oxazolidinones with high efficiency .
Análisis De Reacciones Químicas
Types of Reactions
5-(2,3-Dimethylphenyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert oxazolidinones to their corresponding alcohols or amines.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinone derivatives with additional functional groups, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
5-(2,3-Dimethylphenyl)oxazolidin-2-one has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-(2,3-Dimethylphenyl)oxazolidin-2-one and its derivatives involves the inhibition of bacterial protein synthesis. This is achieved by binding to the bacterial ribosome, specifically the peptidyl transferase center, thereby preventing the formation of the initiation complex for protein synthesis . This unique mechanism makes oxazolidinones effective against bacteria that have developed resistance to other antibiotics.
Comparación Con Compuestos Similares
Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic with potent activity against Gram-positive bacteria.
Tedizolid: Another oxazolidinone derivative used to treat skin infections.
Cytoxazone: A natural product with a similar oxazolidinone structure, used in various synthetic applications.
Uniqueness
5-(2,3-Dimethylphenyl)oxazolidin-2-one is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. This compound’s distinct structure allows for targeted applications in medicinal chemistry and organic synthesis.
Propiedades
Fórmula molecular |
C11H13NO2 |
|---|---|
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
5-(2,3-dimethylphenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H13NO2/c1-7-4-3-5-9(8(7)2)10-6-12-11(13)14-10/h3-5,10H,6H2,1-2H3,(H,12,13) |
Clave InChI |
NEHWUYKXOLVYJG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C2CNC(=O)O2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


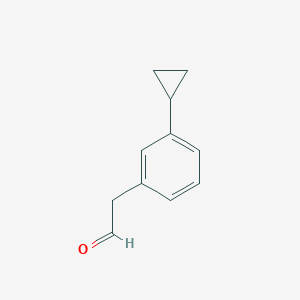

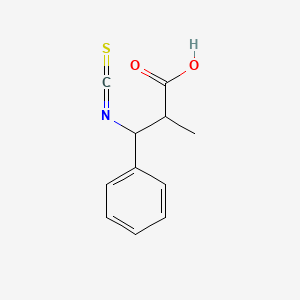

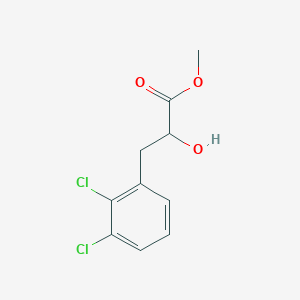


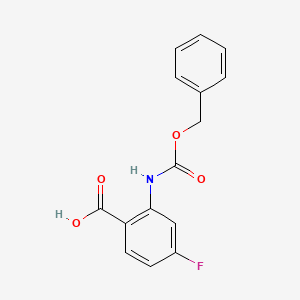

![2-Azabicyclo[4.2.0]octane hydrochloride](/img/structure/B13617669.png)
